2-Methyl-1H-pyrrolo[2,3-B]quinoxaline
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Overview
Description
2-Methyl-1H-pyrrolo[2,3-B]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline familyThe quinoxaline nucleus, present in many pharmaceutical agents, contributes to the compound’s significant biological properties, including antiviral, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline typically involves the construction of the pyrrole ring from quinoxaline precursors. One common method is the palladium-catalyzed intramolecular Heck reaction on aminoquinoxaline scaffolds . Another approach involves the cyclization of 2-alkynyl-3-chloroquinoxalines in the presence of primary amines . Additionally, the amino-palladation reductive elimination reaction of 2-alkynyl-3-trifluoroacetamidoquinoxalines with aryl and vinyl halides or triflates is also employed .
Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions due to their mild reaction conditions and high degree of chemo-, regio-, and stereoselectivity . These methods are advantageous for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and various substituted quinoxalines .
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-B]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s ability to modulate these pathways contributes to its anticancer and antiviral activities. Additionally, it acts as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Pyrrolo[2,3-B]quinoxaline: Shares a similar structure but lacks the methyl group at the 2-position.
Indolo[2,3-B]quinoxaline: Contains an indole ring instead of a pyrrole ring.
Quinoxaline: The parent compound without the pyrrole ring.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
64802-13-7 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H9N3/c1-7-6-10-11(12-7)14-9-5-3-2-4-8(9)13-10/h2-6H,1H3,(H,12,14) |
InChI Key |
GRIFLAVGUXUUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2N1 |
Origin of Product |
United States |
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